Delphinidin 3-O-Rutinoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

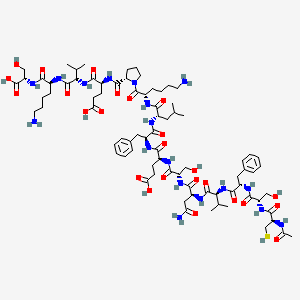

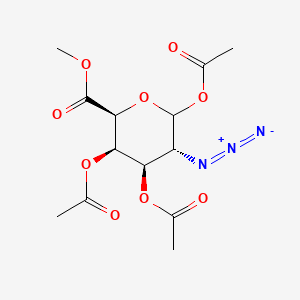

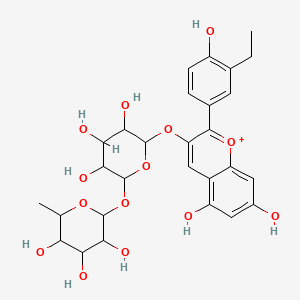

Delphinidin 3-O-Rutinoside is an active anthocyanin found in various plants such as berries, eggplant, roselle, and wine . It belongs to the flavonoid class and represents a large group that naturally occurs as water-soluble compounds in plants . It is responsible for the purple-colored pigment that occurs in these plants .

Synthesis Analysis

The synthesis of Delphinidin 3-O-Rutinoside is influenced by light intensity. High light conditions lead to significant concentrations of Delphinidin 3-O-Rutinoside in purple leaves . The expression of genes involved in the anthocyanin synthesis pathway, such as CHI, F3H, DFR, and BZ1, is significantly higher under high light .

Molecular Structure Analysis

Delphinidin 3-O-Rutinoside has a molecular formula of C27H31O16Cl and a molecular weight of 646.99 g/mol . It is a purple-colored plant pigment that presents oxygen in the first position and is linked to the sugar moiety in the 3-O-β- position of the C ring .

Physical And Chemical Properties Analysis

Delphinidin 3-O-Rutinoside is a water-soluble compound . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability .

Applications De Recherche Scientifique

Antiproliferative Activity

D3R has been found to have potent antiproliferative activity . This means it can inhibit the growth of cells, which is particularly useful in the context of cancer treatment. In a study, D3R was found to have the strongest antiproliferative activity among the single molecules tested, with IC 50 values of 24.9 µM and 102.5 µM on NCI-N87 (gastric) and Caco-2 (intestinal) cells, respectively .

Interactions with Other Phenolic Compounds

D3R can interact with other phenolic compounds, such as chlorogenic acid (CA) and epicatechin (EC), which are also known for their antiproliferative effects . The combined effects of these molecules were assessed in vitro, and it was found that the combinations D3R+CA and CA+EC were synergic against NCI-N87 until IC 50 and IC 75, respectively .

Source of Color in Food Science

D3R is an uncommon phenolic compound in diets that unveils potent antiproliferative activity besides its color . It is of great interest for food scientists/technologists as a source of color .

Antioxidant and Anti-inflammatory Properties

D3R has been found to have antioxidant and anti-inflammatory properties . These properties make it valuable for cardiovascular health and cancer prevention .

Thermal Stability

D3R has been found to form a complex with proteins via hydrophobic interactions, which could explain the superior thermal stability effect .

Potential in Diabetes Management

While not directly related to D3R, a similar compound, Pelargonidin-3-O-rutinoside (Pg3R), has been found to suppress postprandial hyperglycemia by inhibiting intestinal α-glucosidase . This suggests that D3R may have similar potential in diabetes management.

Mécanisme D'action

Target of Action

Delphinidin 3-O-Rutinoside (D3R) primarily targets B cell chronic lymphocytic leukaemia (B CLL) cells . It also exerts phytoestrogen activity by binding to ERβ .

Mode of Action

D3R induces a pro-apoptotic effect in B CLL cells . It also increases glucagon-like peptide-1 (GLP-1) secretion in GLUTag cells mediated through the Ca 2+ /calmodulin-dependent Ca 2±CaMKII pathway .

Biochemical Pathways

D3R is involved in the flavonoid biosynthesis pathway . It is formed through the biosynthesis of p-coumaric acid and malonic acid . The compound affects the pathways related to apoptosis and GLP-1 secretion .

Pharmacokinetics

D3R is a glycosylated anthocyanin found in various plants like Solanum melongena . It is highly active in its aglycone form, but the presence of a sugar moiety is vital for its bioavailability . The compound is found in different glycosidic forms, such as delphinidin-3-glucoside, delphinidin-3-rutinoside, delphinidin-3-galactoside, delphinidin-3-sambubioside, and delphinidin-3-arabinoside .

Result of Action

D3R exhibits several biological activities by distinct and complex mechanisms . It has been found to have potent antiproliferative activity . In vitro studies have shown that D3R presents the strongest antiproliferative activity of the single molecules tested, with IC 50 values of 24.9 µM and 102.5 µM on NCI-N87 (gastric) and Caco-2 (intestinal) cells, respectively .

Action Environment

The action, efficacy, and stability of D3R can be influenced by environmental factors. For instance, D3R forms a complex with proteins via hydrophobic interactions, which could explain its superior thermal stability effect . Furthermore, the synergistic, additive, or antagonistic effects of D3R with other phenolic compounds like chlorogenic acid (CA) and epicatechin (EC) have been assessed in vitro .

Safety and Hazards

Orientations Futures

Delphinidin 3-O-Rutinoside is a promising bioactive compound that can be used for the development of nutraceuticals and food products for human health . Future research could focus on studying the effect of Delphinidin 3-O-Rutinoside freshly extracted from blackcurrant berries to confirm these results and also make recommendations or suggestions about the amount of the fruit that could be included in the diet to reduce the risk of gastric and intestinal cancers .

Propriétés

IUPAC Name |

2-[6-[2-(3-ethyl-4-hydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]oxy-6-methyloxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H32O14/c1-3-11-6-12(4-5-15(11)30)25-18(9-14-16(31)7-13(29)8-17(14)39-25)40-27-23(36)21(34)24(37)28(42-27)41-26-22(35)20(33)19(32)10(2)38-26/h4-10,19-24,26-28,32-37H,3H2,1-2H3,(H2-,29,30,31)/p+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZEBGMUNIFCDGC-UHFFFAOYSA-O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)OC5C(C(C(C(O5)C)O)O)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33O14+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

593.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 131698457 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)

![[1-[4-(2-Fluorophenyl)-4-oxobutyl]-4-phenylpiperidin-4-yl] decanoate](/img/structure/B584355.png)